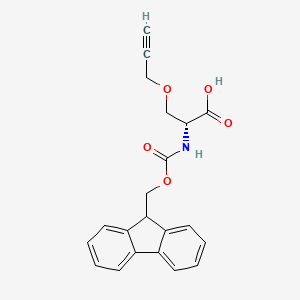

Fmoc-D-Ser(O-propargyl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H19NO5 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid |

InChI |

InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 |

InChI Key |

RVEQAPLSYFNSJW-LJQANCHMSA-N |

Isomeric SMILES |

C#CCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Fmoc-D-Ser(O-propargyl)-OH?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-D-Ser(O-propargyl)-OH, a key building block in modern peptide synthesis and chemical biology. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates relevant workflows.

Core Chemical Properties

This compound is a derivative of the amino acid D-serine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a propargyl ether linkage on the side-chain hydroxyl group. This unique combination of functionalities makes it a versatile tool for solid-phase peptide synthesis (SPPS) and subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid | |

| CAS Number | Not explicitly found for the D-isomer, but the L-isomer is 1354752-75-2 | |

| Molecular Formula | C₂₁H₁₉NO₅ | |

| Molecular Weight | 365.39 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Storage | Store at 2-8°C in a dry, sealed container |

Solubility and Stability

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, FT-IR, and mass spectrometry for this compound are not consistently published in publicly accessible databases. However, analysis can be performed to confirm the identity and purity of the compound. The expected spectral features would include signals corresponding to the Fmoc group, the D-serine backbone, and the characteristic peaks of the propargyl group.

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis to introduce a site-specific alkyne functionality into a peptide sequence. This allows for subsequent conjugation with azide-containing molecules.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of this compound into a peptide chain using a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin).

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Coupling:

-

Pre-activate this compound (3-5 equivalents) with HBTU (3-5 eq.) and HOBt (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in "Click" Chemistry

The propargyl group introduced by this compound serves as a handle for post-synthetic modification via CuAAC. This reaction allows for the efficient and specific conjugation of the peptide with a wide range of azide-functionalized molecules, including fluorophores, biotin, polyethylene glycol (PEG), and other peptides or small molecules.

Safety Information

This compound should be handled in a laboratory setting with appropriate personal protective equipment. The following hazard statements have been associated with the L-isomer:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Users should consult the material safety data sheet (MSDS) for detailed safety information.

An In-depth Technical Guide to Fmoc-D-Ser(O-propargyl)-OH: Structure, Properties, and Applications in Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid, commonly known as Fmoc-D-Ser(O-propargyl)-OH. This non-canonical amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a terminal alkyne group into peptides. This functionality allows for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide details its chemical structure, physicochemical properties, experimental protocols for its use, and a visual representation of its application workflow.

Chemical Structure and IUPAC Name

This compound is a derivative of the amino acid D-serine. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and ideal for SPPS. The side-chain hydroxyl group is etherified with a propargyl group, which contains a terminal alkyne.

Chemical Structure:

IUPAC Name: (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid[1].

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉NO₅ | [2] |

| Molecular Weight | 365.38 g/mol | [2] |

| Appearance | White to off-white solid | [3][4] |

| Purity | ≥98% | [3][5] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3][5] |

| Solubility | Soluble in DMSO (e.g., 200 mg/mL) | [4] |

| Hazard Statements | H302, H315, H319, H335 | [3][5] |

| Precautionary Statements | P261, P305+P351+P338 | [3][5] |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis to introduce a propargyl group for subsequent bioconjugation.

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Syringe or reaction vessel for manual synthesis

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.

-

Amino Acid Activation: In a separate vial, this compound (3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to activate the carboxylic acid. The mixture is allowed to react for a few minutes.

-

Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction vessel is agitated for 1-2 hours at room temperature to ensure complete coupling.

-

Washing: After the coupling reaction, the resin is washed thoroughly with DMF to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): A small sample of the resin can be tested using a ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a successful coupling.

-

Chain Elongation: The cycle of deprotection and coupling is repeated with the subsequent amino acids in the desired peptide sequence.

Once the peptide containing the O-propargyl-D-serine residue is synthesized, the terminal alkyne can be reacted with an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag).

Materials:

-

Peptide containing the propargyl group (either on-resin or cleaved and purified)

-

Azide-containing molecule of interest

-

Copper(I) source (e.g., Copper(II) sulfate with a reducing agent like sodium ascorbate, or a Cu(I) salt like CuBr)

-

Copper(I) stabilizing ligand (e.g., TBTA, THPTA)

-

Solvent system (e.g., a mixture of water and an organic solvent like DMSO or t-butanol)

Procedure:

-

Peptide Preparation: The peptide containing the propargyl group is dissolved in the chosen solvent system.

-

Reagent Preparation: The azide-containing molecule, copper(II) sulfate, and sodium ascorbate are dissolved in the same solvent system.

-

Click Reaction: The solutions are mixed, and the reaction is stirred at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, the modified peptide is purified, typically by reverse-phase HPLC, to remove any unreacted starting materials and catalysts.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from the incorporation of this compound into a peptide via SPPS to the final bioconjugation using click chemistry.

Caption: Workflow for peptide bioconjugation using this compound.

Logical Relationship of Fmoc-SPPS Cycle

The core of solid-phase peptide synthesis is a repetitive cycle of deprotection and coupling. The following diagram illustrates this fundamental logical relationship.

Caption: The fundamental cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-Ser(O-propargyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-D-Ser(O-propargyl)-OH, a valuable building block in peptide synthesis and drug discovery. The propargyl group serves as a versatile handle for the introduction of various functionalities via click chemistry, enabling the development of novel peptide conjugates and peptidomimetics. This document outlines a reliable synthetic pathway, detailed experimental protocols, and purification strategies, supplemented with quantitative data and workflow visualizations.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from commercially available N-Boc-D-serine. The first step involves the O-propargylation of the serine hydroxyl group, followed by the deprotection of the Boc group and subsequent protection with the Fmoc group.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for O-alkylation and Fmoc protection of amino acids. The synthesis of the D-isomer is analogous to the reported synthesis of its L-counterpart.

Synthesis of N-Boc-D-Ser(O-propargyl)-OH

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-D-serine | 205.21 | 10.0 g | 48.7 mmol |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.87 g | 121.8 mmol |

| Propargyl bromide (80% in toluene) | 118.96 | 10.4 mL | 97.4 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

| Diethyl ether | - | 300 mL | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Saturated sodium chloride solution (brine) | - | 100 mL | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

A flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-D-serine (10.0 g, 48.7 mmol) and anhydrous THF (100 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (4.87 g of 60% dispersion, 121.8 mmol) is added portion-wise over 30 minutes, and the resulting suspension is stirred for an additional 30 minutes at 0 °C.

-

Propargyl bromide (10.4 mL, 97.4 mmol) is added dropwise via the dropping funnel over 20 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours under a nitrogen atmosphere.

-

The reaction is carefully quenched by the slow addition of water (50 mL) at 0 °C.

-

The mixture is acidified to pH 3 with 1 M HCl.

-

The aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude N-Boc-D-Ser(O-propargyl)-OH | 243.26 | ~11.8 g | ~48.7 mmol |

| Dichloromethane (DCM) | - | 100 mL | - |

| Trifluoroacetic acid (TFA) | - | 100 mL | - |

| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | 337.32 | 17.9 g | 53.1 mmol |

| Sodium bicarbonate | 84.01 | 12.3 g | 146.1 mmol |

| 1,4-Dioxane | - | 150 mL | - |

| Water | - | 150 mL | - |

| Ethyl acetate | - | 300 mL | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Saturated sodium chloride solution (brine) | - | 100 mL | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

The crude N-Boc-D-Ser(O-propargyl)-OH is dissolved in a 1:1 mixture of DCM and TFA (200 mL) and stirred at room temperature for 2 hours to remove the Boc protecting group.

-

The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 50 mL) to remove residual TFA. The resulting crude O-propargyl-D-serine is used in the next step without further purification.

-

The crude amino acid is dissolved in a mixture of 1,4-dioxane (150 mL) and 10% aqueous sodium bicarbonate solution (150 mL).

-

Fmoc-OSu (17.9 g, 53.1 mmol) is added, and the mixture is stirred vigorously at room temperature for 16 hours.

-

The reaction mixture is diluted with water (200 mL) and washed with diethyl ether (2 x 100 mL) to remove unreacted Fmoc-OSu and byproducts.

-

The aqueous layer is acidified to pH 2 with 1 M HCl at 0 °C.

-

The precipitated product is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Purification

The crude product is purified by flash column chromatography on silica gel.

Chromatography Conditions:

| Parameter | Value |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Dichloromethane:Methanol:Acetic Acid (95:4:1) |

| Elution | Gradient elution may be employed for optimal separation |

| Visualization | UV light (254 nm) and/or potassium permanganate stain |

Procedure:

-

The crude product is dissolved in a minimal amount of dichloromethane.

-

The solution is loaded onto a silica gel column pre-equilibrated with the mobile phase.

-

The column is eluted with the specified mobile phase, and fractions are collected.

-

Fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure to yield this compound as a white solid.

Caption: Purification workflow for this compound.

Characterization and Data

The identity and purity of the final product should be confirmed by various analytical techniques. The following table summarizes the expected characterization data.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₁H₁₉NO₅ |

| Molecular Weight | 365.38 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.77 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.31 (t, J=7.4 Hz, 2H), 5.80 (d, J=8.2 Hz, 1H), 4.60-4.40 (m, 2H), 4.25 (t, J=7.1 Hz, 1H), 4.19 (d, J=2.4 Hz, 2H), 3.95 (dd, J=8.2, 3.1 Hz, 1H), 3.80 (dd, J=9.5, 3.1 Hz, 1H), 2.45 (t, J=2.4 Hz, 1H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 173.5, 156.2, 143.8, 141.3, 127.7, 127.1, 125.1, 120.0, 79.5, 75.0, 70.2, 67.3, 58.9, 54.1, 47.2. |

| Mass Spectrometry (ESI+) | m/z: 366.13 [M+H]⁺, 388.11 [M+Na]⁺ |

| Purity (HPLC) | ≥98% (214 nm) |

| Melting Point | 135-138 °C |

Logical Relationships in Synthesis and Purification

The successful synthesis and purification of this compound depend on a series of logical steps and considerations.

A Technical Guide to Fmoc-D-Ser(O-propargyl)-OH: Synthesis, Application, and Commercial Sourcing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-D-Ser(O-propargyl)-OH, a key building block in modern peptide chemistry and drug development. This document details its commercial availability, key quality attributes, and protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Commercial Availability and Key Specifications

This compound is available from several commercial suppliers specializing in amino acid derivatives and peptide synthesis reagents. Researchers can source this compound from companies such as Peptidochem , Iris Biotech GmbH , and ChemScene . While slight variations may exist between suppliers, the key quantitative specifications are summarized in the table below. It is important to note that while the D-enantiomer is the focus of this guide, much of the readily available technical data is for the more common L-enantiomer, Fmoc-L-Ser(O-propargyl)-OH. The physical and chemical properties of the two enantiomers are expected to be identical, differing only in their optical rotation.

| Property | Value | Source |

| IUPAC Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid | --INVALID-LINK-- |

| Synonyms | Fmoc-D-Serine(O-Propargyl), Fmoc-O-Propargyl-D-Ser-OH | --INVALID-LINK-- |

| CAS Number | Not readily available for D-enantiomer. (1354752-75-2 for L-enantiomer) | --INVALID-LINK--[1] |

| Molecular Formula | C21H19NO5 | --INVALID-LINK-- |

| Molecular Weight | 365.38 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK--[1] |

| Purity (typical) | ≥98% (HPLC) | --INVALID-LINK--[1] |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Note: Data for the L-enantiomer is used where specific data for the D-enantiomer is not publicly available. A certificate of analysis should be requested from the supplier for lot-specific data.

The Role of this compound in Peptide Synthesis and Bioconjugation

This compound is a valuable building block for the synthesis of modified peptides. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial aspect in drug development. The key feature of this amino acid derivative is the O-linked propargyl group, which contains a terminal alkyne. This alkyne serves as a chemical handle for post-synthetic modification via the highly efficient and specific CuAAC reaction. This allows for the site-specific conjugation of a wide variety of molecules, including fluorescent dyes, imaging agents, polyethylene glycol (PEG), and other peptides or small molecule drugs.

The general workflow for utilizing this compound is a two-stage process:

-

Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected D-amino acid is incorporated into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following the completion of the peptide synthesis and deprotection of the side chains, the resin-bound or cleaved peptide containing the propargylated serine residue is reacted with an azide-functionalized molecule in the presence of a copper(I) catalyst.

This workflow is depicted in the following diagram:

Caption: Peptide modification workflow.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide and its subsequent modification via CuAAC. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and conjugation partner.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual Fmoc/tBu solid-phase synthesis for incorporating this compound into a peptide sequence.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (or HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (relative to the resin loading) and 4 equivalents of Oxyma Pure in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

To monitor the coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times).

-

-

Incorporation of this compound: Follow the general amino acid coupling protocol (step 3) using this compound as the amino acid to be coupled.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the "clicking" of an azide-containing molecule to the propargylated peptide while it is still attached to the solid support.

Materials:

-

Peptide-resin containing the D-Ser(O-propargyl) residue

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous conditions)

-

Dimethyl sulfoxide (DMSO) or a suitable solvent system (e.g., DMF/water)

-

Reaction vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMSO or DMF/water).

-

Preparation of Reagent Stocks:

-

Prepare a stock solution of the azide-functionalized molecule (e.g., 100 mM in DMSO).

-

Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

If using, prepare a stock solution of THPTA (e.g., 100 mM in water).

-

-

Click Reaction:

-

To the swollen resin, add the azide-functionalized molecule (typically 5-10 equivalents relative to the peptide).

-

If using THPTA, add it to the reaction vessel (typically at a 5:1 molar ratio to CuSO4).

-

Add the CuSO4 solution (typically 0.1-0.5 equivalents).

-

Initiate the reaction by adding the sodium ascorbate solution (typically 1-5 equivalents).

-

Shake the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

-

Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by water, and finally DCM.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol (step 7).

The logical relationship for the CuAAC reaction is visualized below:

Caption: Key components of the CuAAC reaction.

Conclusion

This compound is a versatile and powerful tool for the synthesis of modified peptides with enhanced stability and functionality. Its commercial availability, coupled with well-established protocols for its incorporation and subsequent modification via click chemistry, makes it an invaluable resource for researchers in drug discovery and chemical biology. The methodologies and data presented in this guide provide a solid foundation for the successful application of this important amino acid derivative in the laboratory.

References

A Technical Guide to Fmoc-D-Ser(O-propargyl)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Ser(O-propargyl)-OH is a specialized amino acid derivative crucial for advanced peptide synthesis and modification. Its unique propargyl group serves as a versatile chemical handle, enabling the site-specific introduction of a wide array of functionalities into peptides through "click chemistry." This guide provides an in-depth overview of its chemical properties, applications in peptide synthesis, and a general experimental framework for its use.

Physicochemical Properties

The D-enantiomer of Fmoc-Ser(O-propargyl)-OH is a key building block in solid-phase peptide synthesis (SPPS). While the L-isomer is more commonly cited, the D-isomer offers unique advantages, such as conferring resistance to enzymatic degradation in the resulting peptides.[1][2]

| Property | Value | Reference |

| IUPAC Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid | [3] |

| Synonyms | Fmoc-D-Serine(O-Propargyl), Fmoc-O-Propargyl-D-Ser-OH | [3] |

| CAS Number | Not Available (N/A) for the D-isomer. The CAS number for the L-isomer is 1354752-75-2. | [3][4][5][6][7][8] |

| Molecular Formula | C21H19NO5 | [3][4][6][8] |

| Molecular Weight | 365.38 g/mol | [6][8] |

| Appearance | Solid | [4][7] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4][7][8] |

Core Applications in Peptide Chemistry

The primary utility of this compound lies in its application as a building block for peptides that are subsequently modified via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10] This allows for:

-

Bioconjugation: The alkyne group of the propargyl moiety provides a specific reaction site for the attachment of various molecules, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains, without the need for complex protecting group strategies.[9][10]

-

Peptide Cyclization: Intramolecular click reactions can be employed to create cyclic peptides, which often exhibit enhanced stability and biological activity.[10]

-

Synthesis of Peptidomimetics: The formation of a triazole ring through click chemistry can serve as a stable linkage in peptidomimetic structures.[10]

The incorporation of the D-amino acid can enhance the stability of the final peptide product against degradation by proteases, which is a significant advantage in the development of therapeutic peptides.[1][2]

Experimental Protocols and Workflows

1. Incorporation into a Peptide Sequence via Fmoc-SPPS

This compound is incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The general cycle involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

2. Post-Synthetic Modification via Click Chemistry

Once the peptide containing the O-propargyl-D-serine residue is synthesized, the alkyne group is available for the CuAAC reaction with an azide-containing molecule.

It is important to note that the free α-amino acid skeleton can sometimes hinder the click reaction by reducing the concentration of Cu(I) in the reaction mixture.[11] Careful optimization of the reaction conditions, including the copper source and reducing agents like sodium ascorbate, is crucial for achieving high yields.[11]

Signaling Pathways

This compound is a synthetic building block and is not known to be directly involved in any biological signaling pathways. Its utility is in the de novo synthesis of peptides which may then be used to study or interact with such pathways.

This technical guide provides a foundational understanding of this compound for its application in modern peptide research and development. The ability to introduce a versatile alkyne handle into a peptide chain, combined with the stability advantages of a D-amino acid, makes it an invaluable tool for creating novel peptide-based therapeutics and research probes.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Peptidochem: this compound | 23245 [peptidochem.com]

- 4. Fmoc-Ser(O-propargyl)-OH | 1354752-75-2 [sigmaaldrich.com]

- 5. Fmoc-Ser(O-propargyl)-OH|无锡迈默拓普 [mimotopes.com.cn]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Fmoc-Ser(O-propargyl)-OH | 1354752-75-2 [sigmaaldrich.com]

- 8. Bot Detection [iris-biotech.de]

- 9. Bot Detection [iris-biotech.de]

- 10. bachem.com [bachem.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Ser(O-propargyl)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-D-Ser(O-propargyl)-OH is a specialized amino acid derivative crucial for the synthesis of modified peptides and peptidomimetics. Its propargyl group serves as a versatile handle for post-synthetic modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This allows for the site-specific introduction of a wide array of functionalities, including fluorophores, imaging agents, and drug molecules.[1] A thorough understanding of the solubility and stability of this building block is paramount for its effective use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. This guide provides a comprehensive overview of the available data, detailed experimental protocols for characterization, and a visualization of its application in a typical experimental workflow.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C21H19NO5 | Generic |

| Molecular Weight | 365.38 g/mol | Generic |

| Appearance | White to off-white solid | [3][4] |

| Storage Conditions | 2-8°C, sealed in a dry environment | Generic |

Solubility Profile

Qualitative Solubility of Fmoc-Amino Acids

| Solvent Class | Examples | General Solubility |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | High |

| Chlorinated Solvents | Dichloromethane (DCM) | Moderate to High |

| Ethers | Tetrahydrofuran (THF) | Moderate |

| Alcohols | Methanol, Ethanol | Low to Moderate |

| Aqueous Solutions | Water, Buffers | Sparingly soluble |

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise quantitative solubility data for this compound, the saturation shake-flask method is recommended.[7][8] This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, NMP, DCM, water)

-

Stoppered glass vials

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved this compound using a validated HPLC method.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Profile

The stability of this compound is critical for its successful storage and application in peptide synthesis. The Fmoc protecting group is known to be labile to basic conditions, while being stable to acids.[9]

Factors Influencing Stability:

-

pH: The Fmoc group is rapidly cleaved by bases, particularly secondary amines like piperidine, which is a key step in SPPS.[9] It is stable under acidic conditions, allowing for the use of acid-labile side-chain protecting groups.

-

Solvent Quality: The purity of the solvent is crucial. For instance, DMF can degrade over time to produce dimethylamine, which can prematurely cleave the Fmoc group.[10] Similarly, Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[10]

-

Temperature: Elevated temperatures can accelerate the degradation of the compound.

-

Light and Moisture: As with many complex organic molecules, exposure to light and moisture should be minimized to prevent degradation.

Experimental Protocol for Accelerated Stability Study

An accelerated stability study can be performed to predict the long-term stability of this compound under defined storage conditions.[11][12][13]

Materials:

-

This compound

-

Climate-controlled stability chambers

-

Amber glass vials

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Aliquot this compound into amber glass vials and seal them.

-

Storage Conditions: Place the vials in stability chambers under accelerated conditions. According to ICH guidelines, typical conditions include 40°C ± 2°C / 75% RH ± 5% RH.[3][12]

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[3]

-

Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a stability-indicating HPLC method. The appearance of the sample should also be noted.

-

Data Evaluation: Plot the purity of this compound as a function of time. This data can be used to estimate the shelf-life of the compound under the tested conditions.

Application in Peptide Synthesis and Click Chemistry

This compound is primarily used as a building block in SPPS to introduce a terminal alkyne functionality into a peptide sequence. This alkyne can then be selectively modified using click chemistry.[1][2]

Experimental Workflow: Peptide Synthesis and Click Modification

Caption: Workflow for peptide synthesis and modification.

This diagram illustrates the incorporation of this compound into a peptide chain via SPPS, followed by the post-synthetic modification of the propargyl group using click chemistry.

Logical Relationship: Orthogonal Protection Strategy

The use of this compound in peptide synthesis relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others.

Caption: Orthogonal protection in peptide synthesis.

This diagram shows the differential lability of the Fmoc group (base-labile), acid-labile side-chain protecting groups, and the stable propargyl group, which allows for their selective manipulation during synthesis.

While specific quantitative solubility and stability data for this compound are not extensively published, this guide provides researchers with the necessary framework to characterize these critical parameters. By following the detailed experimental protocols for solubility and stability determination, scientists and drug development professionals can ensure the reliable and efficient use of this versatile building block in their synthetic endeavors. The provided workflows and diagrams further clarify its application in modern peptide chemistry, facilitating the development of novel peptide-based therapeutics and research tools.

References

- 1. bachem.com [bachem.com]

- 2. Bot Detection [iris-biotech.de]

- 3. ema.europa.eu [ema.europa.eu]

- 4. glpbio.com [glpbio.com]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. lnct.ac.in [lnct.ac.in]

- 13. japsonline.com [japsonline.com]

An In-depth Technical Guide to Propargylated Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids has emerged as a powerful strategy to enhance peptide properties and introduce novel functionalities. Among these, propargylated amino acids, which feature a terminal alkyne group, have garnered significant attention. The alkyne functional group serves as a versatile chemical handle for a variety of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This allows for precise and efficient modification of peptides with a wide array of molecules, including fluorophores, imaging agents, polyethylene glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates.

This technical guide provides a comprehensive overview of the synthesis of propargylated amino acids, their incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and their subsequent application in bioconjugation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to leverage this powerful class of building blocks in their work.

Synthesis of Propargylated Amino Acids

The most commonly utilized propargylated amino acid in peptide synthesis is Fmoc-L-propargylglycine. Its synthesis can be achieved through various routes, often starting from readily available chiral precursors like L-serine derivatives. The key step involves the introduction of the propargyl group.

Experimental Protocol: Synthesis of Fmoc-L-propargylglycine

This protocol outlines a representative synthesis of Fmoc-L-propargylglycine.

Materials:

-

Appropriate starting material (e.g., a protected L-serine derivative)

-

Propargyl bromide

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Propargylation:

-

Dissolve the protected L-serine derivative in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (or another suitable base) portion-wise to the solution.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add propargyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Deprotection and Fmoc Protection:

-

Deprotect the amino group of the propargyl-functionalized intermediate according to standard procedures for the specific protecting group used.

-

Dissolve the resulting free amine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution.

-

Add a solution of Fmoc-OSu in dioxane dropwise.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the final product, Fmoc-L-propargylglycine, by silica gel column chromatography.

-

Typical Yields:

The overall yield for the synthesis of Fmoc-L-propargylglycine can vary depending on the specific starting materials and reaction conditions, but yields in the range of 60-80% are commonly reported. For instance, an optimized synthesis of the related Fmoc-L-homopropargylglycine has been reported with an overall yield of 72%.[3]

Incorporation of Propargylated Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of propargylated amino acids into a growing peptide chain follows the standard principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][4] The process involves the sequential addition of amino acids to a solid support (resin).

Experimental Protocol: SPPS of a Peptide Containing L-Propargylglycine

This protocol describes the manual synthesis of a model peptide containing L-propargylglycine using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-L-amino acids (including Fmoc-L-propargylglycine)

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with the coupling reagent (e.g., HATU, HBTU, or DIC/HOBt) and a base (e.g., DIPEA or collidine).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. The coupling time may need to be extended for sterically hindered amino acids.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-L-propargylglycine at the desired position.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.[5]

-

Quantitative Data: Coupling Efficiency

The efficiency of the coupling reaction is critical for the overall yield and purity of the final peptide. While standard proteinogenic amino acids generally couple with high efficiency (>99%), the incorporation of unnatural amino acids like propargylglycine can sometimes be more challenging due to steric hindrance. The choice of coupling reagent can significantly impact the coupling efficiency.

| Coupling Reagent | Description | Expected Coupling Efficiency for Propargylglycine |

| HATU | A highly effective uronium-based coupling reagent known for its rapid reaction times and low rates of racemization. | High (>98%) |

| HBTU | Another widely used uronium-based coupling reagent, slightly less reactive than HATU but still very effective. | High (>97%) |

| DIC/HOBt | A carbodiimide-based coupling method that is cost-effective but can be slower and may lead to side reactions. | Moderate to High (>95%) |

Note: The expected coupling efficiencies are estimates and can be influenced by the specific peptide sequence, resin, and reaction conditions. It is always recommended to monitor the coupling reaction to ensure completion.

Applications in Peptide Synthesis and Drug Development

The introduction of a propargyl group into a peptide opens up a vast array of possibilities for post-synthetic modification via CuAAC. This reaction is highly specific, efficient, and biocompatible, making it ideal for a wide range of applications.[1][2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of the propargylated amino acid with an azide-functionalized molecule in the presence of a copper(I) catalyst. This forms a stable triazole linkage.

Experimental Protocol: On-Resin CuAAC Ligation

This protocol describes a general procedure for performing a CuAAC reaction on a peptide that is still attached to the solid-phase resin.

Materials:

-

Propargylated peptide on resin

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent: DMF/water or other suitable solvent mixture

Procedure:

-

Swell the propargylated peptide-resin in the chosen solvent system.

-

Prepare a stock solution of the azide-functionalized molecule.

-

In a reaction vessel, add the peptide-resin, the azide-functionalized molecule (in excess), and the copper-chelating ligand.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate.

-

Add the copper/ascorbate solution to the reaction vessel to initiate the click reaction.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.

-

Once the reaction is complete, wash the resin thoroughly to remove excess reagents.

-

Cleave the modified peptide from the resin using the standard cleavage protocol.

-

Purify and characterize the final bioconjugate.

Stability of Propargylated Peptides

The stability of peptides is a critical factor for their therapeutic application. Peptides can be susceptible to degradation by proteases and chemical modifications such as hydrolysis and deamidation. The incorporation of unnatural amino acids like propargylglycine can influence peptide stability.

-

Enzymatic Stability: The presence of a non-natural amino acid can disrupt the recognition sites for proteases, thereby increasing the peptide's resistance to enzymatic degradation.[6]

-

Chemical Stability: The triazole ring formed during a CuAAC reaction is chemically robust and generally does not alter the overall stability of the peptide backbone under physiological conditions.[7][8] The stability of the peptide to pH variations would largely depend on the other amino acids present in the sequence.[7][8]

| Stability Parameter | Effect of Propargylglycine Incorporation |

| Enzymatic Degradation | Generally increased resistance due to disruption of protease recognition sites. |

| Hydrolytic Stability (pH) | The propargyl group itself is stable. Overall peptide stability is sequence-dependent.[7][8] |

Visualizing the Workflow

To better illustrate the processes described in this guide, the following diagrams, generated using the DOT language, outline the key structures and workflows.

Caption: General chemical structure of Fmoc-L-propargylglycine.

Caption: Workflow for incorporating propargylated amino acids via SPPS.

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

Propargylated amino acids are invaluable tools in modern peptide chemistry, offering a gateway to a vast chemical space for peptide modification and the development of sophisticated bioconjugates. Their straightforward synthesis and compatibility with standard SPPS protocols make them accessible to a broad range of researchers. The ability to perform highly efficient and specific "click" reactions on peptides containing these residues has revolutionized the design of peptide-based drugs, diagnostics, and research tools. This guide provides the foundational knowledge and practical protocols to empower scientists and drug developers to harness the full potential of propargylated amino acids in their research endeavors.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 3. protocols.io [protocols.io]

- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Technical Guide: Safety and Handling of Fmoc-D-Ser(O-propargyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental application of Fmoc-D-Ser(O-propargyl)-OH, a key building block in modern peptide synthesis and bioconjugation. The information presented herein is intended to supplement, not replace, institutional safety protocols and a thorough review of a complete Safety Data Sheet (SDS) from the supplier.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid |

| Synonyms | Fmoc-D-Serine(O-Propargyl); Fmoc-O-Propargyl-D-Ser-OH |

| Molecular Formula | C21H19NO5 |

| Molecular Weight | 365.38 g/mol |

| CAS Number | Not available for the D-isomer, L-isomer is 1354752-75-2 |

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Adherence to standard laboratory safety practices is essential when handling this compound.

GHS Classification:

| Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning |

A complete Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information above is based on data from chemical suppliers and SDS for structurally similar compounds.

Precautionary Measures and Personal Protective Equipment (PPE)

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Recommended PPE:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols and Applications

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a D-serine residue with a propargyl group. This alkyne functionality is a versatile handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."

General Workflow for Fmoc-SPPS Incorporation

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain during Fmoc-based solid-phase peptide synthesis.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Protocol for Manual Fmoc-SPPS Coupling

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and by-products.

-

Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add an activating agent, such as HBTU (3-5 equivalents) and a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.

-

Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

-

Proceed to the next cycle: Repeat steps 2-7 for the next amino acid in the peptide sequence.

Post-Synthesis Modification via Click Chemistry

The propargyl group on the serine side chain allows for the site-specific attachment of various molecules (e.g., fluorophores, PEG chains, small molecule drugs) that bear an azide group.

Caption: Schematic of CuAAC ("Click Chemistry") modification of the peptide.

Toxicological Information

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation upon direct contact.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.

No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. As with any chemical for which toxicological data is limited, it should be handled with a high degree of caution.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

-

Hazardous Polymerization: Will not occur.

This technical guide is intended for informational purposes only and should be used in conjunction with official safety documentation and established laboratory safety procedures. Always consult the Safety Data Sheet provided by the manufacturer before use.

References

Technical Guide: Spectroscopic and Mass-Analytic Characterization of Fmoc-D-Ser(O-propargyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry data for the non-natural amino acid Fmoc-D-Ser(O-propargyl)-OH. The information herein is essential for the verification of the chemical structure and purity of this compound, which is a valuable building block in peptide synthesis and drug discovery, particularly for applications involving click chemistry.

Core Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of this compound.

Molecular Formula: C₂₁H₁₉NO₅[1]

Molecular Weight: 365.38 g/mol [1]

Table 1: ¹H NMR Data (Expected Chemical Shifts)

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Fmoc-H (aromatic) | 7.80 - 7.30 | m | - | 8H |

| NH | ~ 5.80 | d | ~ 8.0 | 1H |

| α-CH | ~ 4.60 | m | - | 1H |

| Fmoc-CH₂ | ~ 4.40 | d | ~ 7.0 | 2H |

| Fmoc-CH | ~ 4.25 | t | ~ 7.0 | 1H |

| O-CH₂ (propargyl) | ~ 4.20 | d | ~ 2.4 | 2H |

| β-CH₂ | ~ 3.90 | m | - | 2H |

| C≡CH | ~ 2.50 | t | ~ 2.4 | 1H |

Table 2: ¹³C NMR Data (Expected Chemical Shifts)

| Carbon | Chemical Shift (ppm) |

| C=O (acid) | ~ 173 |

| C=O (Fmoc) | ~ 156 |

| Fmoc C (aromatic) | 144 - 120 |

| C≡CH | ~ 79 |

| C ≡CH | ~ 75 |

| Fmoc-CH | ~ 67 |

| β-CH₂ | ~ 69 |

| O-CH₂ (propargyl) | ~ 59 |

| α-CH | ~ 55 |

| Fmoc-CH₂ | ~ 47 |

Table 3: Mass Spectrometry Data

| Ion | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |

| Calculated m/z | 366.1285 | 388.1104 | 364.1140 |

| Observed m/z | To be determined | To be determined | To be determined |

Experimental Protocols

Detailed methodologies for the acquisition of the characterization data are provided below. These represent standard operating procedures in synthetic and analytical chemistry.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Proton NMR spectra were acquired at a frequency of 400 MHz. A standard pulse sequence was used with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and 512-1024 scans were typically employed.

-

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the internal standard (TMS).

2. Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS, Waters Xevo G2-XS QTof, or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 10-100 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Analysis: The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer was operated in either positive or negative ion mode to detect the protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) molecular ions. The data was acquired over a mass-to-charge (m/z) range of 100-1000.

-

Data Processing: The acquired mass spectra were analyzed to determine the m/z values of the molecular ions and compared with the calculated theoretical masses to confirm the identity of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-D-Ser(O-propargyl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Fmoc-D-Ser(O-propargyl)-OH into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The propargyl group serves as a versatile chemical handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the site-specific labeling of peptides with a wide range of functionalities, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs, or for the creation of cyclic peptides.[1][2][3][4]

Properties and Handling of this compound

This compound is a derivative of the amino acid D-serine where the side-chain hydroxyl group is protected by a propargyl ether. The N-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-SPPS protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1354752-75-2[5] |

| Molecular Formula | C₂₁H₁₉NO₅[5] |

| Molecular Weight | 365.38 g/mol [5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Storage | Store at 2-8°C, desiccated |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust.

-

Store away from strong oxidizing agents.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS procedures. The propargyl group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).

General SPPS Workflow

The overall workflow for synthesizing a peptide containing a D-Ser(O-propargyl) residue is depicted below.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: SPPS

This protocol is for a standard 0.1 mmol scale synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing: Wash the resin with DMF (5-7 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) followed by washing with DMF and then DCM.

-

Cleavage and Global Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of the acylation step, especially for sterically hindered or unusual amino acids. While specific comparative data for this compound is not extensively published, a general comparison of common coupling reagents can guide the selection.[3][4][6][7]

Table 2: Comparison of Common Coupling Reagents for SPPS

| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |

| HATU | Aminium Salt | Very High | Fast reaction rates, highly efficient, good for hindered couplings. | More expensive, can cause guanidinylation of the N-terminus if used in excess.[4] |

| HBTU | Aminium Salt | High | Reliable, widely used, good solubility.[6][8] | Slower than HATU, potential for side reactions. |

| DIC/HOBt or DIC/Oxyma | Carbodiimide/Additive | Medium-High | Cost-effective, HOBt/Oxyma suppresses racemization.[6][9] Oxyma is a safer alternative to HOBt. | DIC can form an insoluble urea byproduct (DIU), though less problematic than DCC's byproduct. |

| PyBOP | Phosphonium Salt | High | Efficient, particularly for cyclizations. | Can be more expensive. |

Recommendation: For routine incorporation of this compound, HATU or HBTU with a suitable base like DIPEA or collidine are recommended for high efficiency and speed. For a more cost-effective approach, DIC/Oxyma is an excellent choice.

Post-Synthetic Modification: Click Chemistry

The terminal alkyne of the D-Ser(O-propargyl) side chain allows for highly specific modification via CuAAC. This reaction can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in solution).

On-Resin Click Chemistry Protocol

Performing the click reaction on-resin simplifies the purification process, as excess reagents can be washed away.[10]

Caption: Workflow for on-resin azide-alkyne cycloaddition (click chemistry).

Materials:

-

Peptide-resin containing D-Ser(O-propargyl)

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

DIPEA or 2,6-Lutidine

-

Solvent (e.g., DMF/H₂O or DMSO)

Procedure:

-

Swell the peptide-resin in DCM for 10 minutes, then wash with the reaction solvent (e.g., DMF).[10]

-

Prepare the click reaction cocktail. For a 0.1 mmol scale:

-

Dissolve the azide compound (5-10 eq.) in the reaction solvent.

-

In a separate vial, dissolve CuSO₄ (0.5-1 eq.) and sodium ascorbate (1-2 eq.) in a minimal amount of water and add to the azide solution.

-

Add a ligand like TBTA (1 eq.) to protect the peptide from oxidation.

-

Add a base such as DIPEA (5-10 eq.).

-

-

Add the reaction cocktail to the resin and agitate at room temperature for 12-24 hours.

-

Wash the resin extensively with DMF, water, and DCM.

-

Proceed with cleavage, purification, and analysis as described in the SPPS protocol.

Solution-Phase Click Chemistry Protocol

This method is suitable for sensitive azide compounds that may not be stable under cleavage conditions.

Materials:

-

Purified, alkyne-containing peptide

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

-

Dissolve the purified peptide in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

-

Add the azide compound (1.5-2 eq.).

-

Add sodium ascorbate (2-5 eq.) from a freshly prepared aqueous stock solution.

-

Add CuSO₄ (1-1.5 eq.) from an aqueous stock solution.

-